molecular formula C11H11NO3 B12343559 5,8-dimethoxy-4aH-quinolin-2-one

5,8-dimethoxy-4aH-quinolin-2-one

Cat. No.: B12343559
M. Wt: 205.21 g/mol
InChI Key: IXZBQLAWTJTCEG-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethoxyanthranilic acid with acetic anhydride, followed by cyclization under acidic conditions . Another approach includes the use of 4,5-dimethoxy-2-nitrobenzaldehyde, which undergoes reduction and subsequent cyclization to form the desired quinolinone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen functionalities.

    Reduction: Hydroquinoline derivatives.

    Substitution: Halogenated quinolinones with varied functional groups.

Scientific Research Applications

5,8-Dimethoxy-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant in cancer research.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolin-2-one: Known for its antimicrobial properties.

    6,7-Dimethoxyquinolin-2-one: Studied for its potential as an anti-inflammatory agent.

    8-Methoxyquinolin-2-one: Investigated for its role in treating neurodegenerative diseases.

Uniqueness

5,8-Dimethoxy-4aH-quinolin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 8 enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5,8-dimethoxy-4aH-quinolin-2-one

InChI

InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-7H,1-2H3

InChI Key

IXZBQLAWTJTCEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC(=O)C=CC12)OC

Origin of Product

United States

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